![molecular formula C24H21ClFN5O3 B2472361 (Rac)-Nedisertib CAS No. 1637542-34-7](/img/structure/B2472361.png)
(Rac)-Nedisertib
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(Rac)-Nedisertib is a potent and selective inhibitor of the DNA damage response (DDR) kinase, Ataxia Telangiectasia and Rad3-related protein (ATR). It has shown significant potential in preclinical studies as a potential cancer therapeutic agent.
Scientific Research Applications
DNA-PK Inhibition and Multidrug Resistance Modulation
(Rac)-Nedisertib, also known as M3814, is a potent and selective inhibitor of DNA-dependent protein kinase (DNA-PK) and is currently under phase 2 clinical trials. A significant application of this compound is its role in modulating multidrug resistance (MDR) in cancer treatment. Studies have shown that M3814 can overcome ABCG2-mediated MDR in lung cancer cells. It does this by attenuating the efflux activity of the ABCG2 transporter, leading to increased accumulation of ABCG2 substrate drugs. Furthermore, M3814 stimulates the ABCG2 ATPase activity without affecting the protein expression or cell surface localization of ABCG2. This interaction suggests a high affinity between M3814 and the ABCG2 transporter at the drug-binding cavity, indicating its potential in combination therapy to overcome MDR in cancer treatments (Wu et al., 2020).
Role in Gene Transfer and Recombinant DNA Advisory Committee Oversight
The Recombinant DNA Advisory Committee (RAC) has played a significant role in the oversight of gene transfer experiments, which is an application area relevant to the development and use of compounds like this compound. The RAC reviews research protocols for human gene transfer trials, ensuring that they meet safety and ethical standards. This oversight is crucial in maintaining the responsible progression of clinical research involving gene therapies, which could potentially include the use of this compound in the future (Lenzi, Altevogt, & Gostin, 2014).
properties
IUPAC Name |
[2-chloro-4-fluoro-5-(7-morpholin-4-ylquinazolin-4-yl)phenyl]-(6-methoxypyridazin-3-yl)methanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21ClFN5O3/c1-33-22-5-4-20(29-30-22)24(32)16-11-17(19(26)12-18(16)25)23-15-3-2-14(10-21(15)27-13-28-23)31-6-8-34-9-7-31/h2-5,10-13,24,32H,6-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MOWXJLUYGFNTAL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NN=C(C=C1)C(C2=C(C=C(C(=C2)C3=NC=NC4=C3C=CC(=C4)N5CCOCC5)F)Cl)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21ClFN5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.